N-[(2-{[5-(furan-2-yl)-1H-pyrazol-3-yl]carbonyl}hydrazinyl)carbonothioyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
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Overview
Description
N~4~-[(2-{[5-(2-FURYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZINO)CARBOTHIOYL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyrazole ring, and an isoxazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(2-{[5-(2-FURYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZINO)CARBOTHIOYL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the condensation of 5-(2-furyl)-1H-pyrazole-3-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 5-methyl-3-phenyl-4-isoxazolecarboxylic acid chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
N~4~-[(2-{[5-(2-FURYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZINO)CARBOTHIOYL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Scientific Research Applications
N~4~-[(2-{[5-(2-FURYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZINO)CARBOTHIOYL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-[(2-{[5-(2-FURYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZINO)CARBOTHIOYL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
N-(4-((2-((5-ME-2-FURYL)METHYLENE)HYDRAZINO)CARBONYL)PHENYL)BENZENESULFONAMIDE: Shares structural similarities but differs in functional groups and biological activity.
N-[4-({2-[(5-Nitro-2-furyl)methylene]hydrazino}carbonyl)phenyl]butanamide: Another related compound with distinct chemical properties and applications.
Uniqueness
N~4~-[(2-{[5-(2-FURYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZINO)CARBOTHIOYL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE is unique due to its combination of furan, pyrazole, and isoxazole rings, which confer specific chemical reactivity and potential biological activities not commonly found in other compounds .
Properties
Molecular Formula |
C20H16N6O4S |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
N-[[[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]amino]carbamothioyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C20H16N6O4S/c1-11-16(17(26-30-11)12-6-3-2-4-7-12)19(28)21-20(31)25-24-18(27)14-10-13(22-23-14)15-8-5-9-29-15/h2-10H,1H3,(H,22,23)(H,24,27)(H2,21,25,28,31) |
InChI Key |
XUYFARJDJMKZRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(=S)NNC(=O)C3=NNC(=C3)C4=CC=CO4 |
Origin of Product |
United States |
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